molecular formula C15H14FN3O2 B6430140 N-(4-fluorophenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide CAS No. 1903199-71-2

N-(4-fluorophenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide

Cat. No. B6430140
CAS RN: 1903199-71-2
M. Wt: 287.29 g/mol
InChI Key: SNUSHOSYQVRXLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorophenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide, also known as 4-FPPA, is a small molecule compound that has been extensively studied for its potential therapeutic applications. 4-FPPA is a member of the azetidine-1-carboxamide family of compounds and has been found to possess a range of biochemical and physiological effects.

Scientific Research Applications

N-(4-fluorophenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide has been studied for its potential applications in a range of scientific research areas. It has been found to have antipsychotic effects in animal models and may be a potential therapeutic agent for schizophrenia. N-(4-fluorophenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide has also been studied for its potential use in the treatment of depression, anxiety, and other mental health disorders. Additionally, N-(4-fluorophenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide has been used to study the pharmacological actions of other compounds, such as the serotonin 5-HT2A receptor antagonist ketanserin.

Mechanism of Action

The exact mechanism of action of N-(4-fluorophenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide is not yet fully understood. However, it is believed to interact with a range of neurotransmitter systems, including the serotonin, dopamine, and norepinephrine systems. It is thought to act as a partial agonist at the 5-HT2A receptor, which is involved in the regulation of mood and behavior. Additionally, N-(4-fluorophenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide has been found to bind to the sigma-1 receptor, which is involved in the regulation of neuroplasticity and neuroprotection.
Biochemical and Physiological Effects
N-(4-fluorophenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide has been found to have a range of biochemical and physiological effects. It has been found to reduce levels of glutamate and dopamine in the brain, which can lead to a reduction in anxiety and an improvement in mood. Additionally, N-(4-fluorophenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide has been found to reduce levels of the stress hormone cortisol in animal models. This can lead to a reduction in stress and an improvement in overall wellbeing.

Advantages and Limitations for Lab Experiments

N-(4-fluorophenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize and is available in a range of concentrations. Additionally, N-(4-fluorophenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide is relatively stable and can be stored for long periods of time without significant degradation. However, it is important to note that N-(4-fluorophenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide is a potent compound and should be used with caution in laboratory settings.

Future Directions

There are a number of potential future directions for N-(4-fluorophenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide research. One potential direction is to further explore its potential therapeutic applications in mental health disorders, such as depression and anxiety. Additionally, further research could be conducted to investigate the pharmacological actions of N-(4-fluorophenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide at different receptors, such as the sigma-1 receptor. Finally, further research could be conducted to explore the potential of N-(4-fluorophenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide as a potential therapeutic agent for other diseases, such as Parkinson’s disease.

Synthesis Methods

N-(4-fluorophenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide can be synthesized from 4-fluorophenyl pyridine-3-carboxylic acid and ethyl azetidine-1-carboxylate. The reaction is performed in a solvent such as dichloromethane and is catalyzed by a strong base such as sodium hydride. The reaction is then subjected to a workup procedure to yield the desired product.

properties

IUPAC Name

N-(4-fluorophenyl)-3-pyridin-3-yloxyazetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3O2/c16-11-3-5-12(6-4-11)18-15(20)19-9-14(10-19)21-13-2-1-7-17-8-13/h1-8,14H,9-10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNUSHOSYQVRXLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)NC2=CC=C(C=C2)F)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.